(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

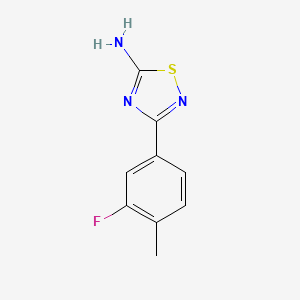

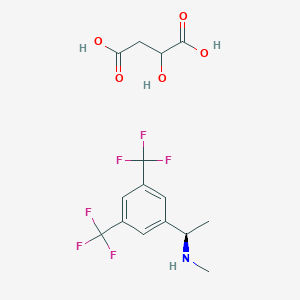

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate, otherwise known as (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate (R-1-BTM-MES), is a novel small molecule that has recently been developed for use in scientific research. It is a chiral amine derived from trifluoromethylphenyl-methylethanamine and 2-hydroxysuccinic acid, and has a wide range of potential applications in the pharmaceutical, biotechnological, and chemical industries. R-1-BTM-MES has several unique properties that make it an attractive candidate for use in research, including its low toxicity, high selectivity, and ability to form stable complexes with other molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate involves the synthesis of the intermediate (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine, which is then reacted with 2-hydroxysuccinic acid to form the final product.

Starting Materials

3,5-Bis(trifluoromethyl)benzene, Methylamine, Ethyl bromide, Sodium hydride, 2-hydroxysuccinic acid, Diethyl ether, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction

Step 1: Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine, 1.1. React 3,5-Bis(trifluoromethyl)benzene with methylamine in the presence of ethyl bromide and sodium hydride to form (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine., Step 2: Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate, 2.1. Dissolve (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine in diethyl ether., 2.2. Add 2-hydroxysuccinic acid to the solution and stir for several hours., 2.3. Filter the resulting solid and wash with methanol., 2.4. Dissolve the solid in hydrochloric acid and adjust the pH to 7 with sodium hydroxide., 2.5. Filter the resulting solid and wash with water., 2.6. Dry the final product under vacuum.

Scientific Research Applications

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has a wide range of potential applications in scientific research, including drug delivery, enzyme inhibition, and protein-protein interactions. It has been used to study the structure and function of proteins, lipids, and carbohydrates, as well as to study the effects of drugs on the human body. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been used in the development of new drugs, as it can interact with target molecules and form stable complexes.

Mechanism Of Action

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate is a chiral amine that is able to interact with target molecules and form stable complexes. Its mechanism of action is based on its ability to form hydrogen bonds with other molecules, allowing it to interact with a wide range of biological molecules. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has an affinity for hydrophobic molecules, allowing it to bind to and interact with proteins and lipids.

Biochemical And Physiological Effects

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain bacteria and fungi. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and has a low toxicity profile. Additionally, it has a high selectivity for target molecules, allowing for precise interactions with molecules of interest. However, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate also has some limitations, such as its inability to penetrate cell membranes, which can limit its use in certain experiments.

Future Directions

The potential applications of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate are vast, and there are many potential future directions for its use. It has been suggested that (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate could be used as a drug delivery system, as it has the ability to form stable complexes with other molecules. Additionally, it could be used to study the structure and function of proteins, lipids, and carbohydrates, as well as to study the effects of drugs on the human body. It could also be used in the development of new drugs, as it has the ability to interact with target molecules and form stable complexes. Finally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate could be used to study the effects of environmental toxins on human health, as it has been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPYTBKIFYFGLU-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)

![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)